N-(2-Chlorophenyl)-4-[[4-[[7-[[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylphenyl]diazenyl]-9-oxofluoren-2-yl]diazenyl]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
N-(2-Chlorophenyl)-4-[[4-[[7-[[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylphenyl]diazenyl]-9-oxofluoren-2-yl]diazenyl]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
118496-37-0
VCID:
VC0039835
InChI:
InChI=1S/C61H40Cl2N10O5/c1-33-27-37(21-25-51(33)70-72-55-41-13-5-3-11-35(41)29-47(58(55)75)60(77)64-53-17-9-7-15-49(53)62)66-68-39-19-23-43-44-24-20-40(32-46(44)57(74)45(43)31-39)69-67-38-22-26-52(34(2)28-38)71-73-56-42-14-6-4-12-36(42)30-48(59(56)76)61(78)65-54-18-10-8-16-50(54)63/h3-32,75-76H,1-2H3,(H,64,77)(H,65,78)
SMILES:
CC1=C(C=CC(=C1)N=NC2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)N=NC5=CC(=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8Cl)O)C)N=NC9=C(C(=CC1=CC=CC=C19)C(=O)NC1=CC=CC=C1Cl)O
Molecular Formula:
C61H40Cl2N10O5
Molecular Weight:
1063.9 g/mol
N-(2-Chlorophenyl)-4-[[4-[[7-[[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylphenyl]diazenyl]-9-oxofluoren-2-yl]diazenyl]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
CAS No.: 118496-37-0
Main Products
VCID: VC0039835
Molecular Formula: C61H40Cl2N10O5
Molecular Weight: 1063.9 g/mol
CAS No. | 118496-37-0 |
---|---|
Product Name | N-(2-Chlorophenyl)-4-[[4-[[7-[[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylphenyl]diazenyl]-9-oxofluoren-2-yl]diazenyl]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
Molecular Formula | C61H40Cl2N10O5 |
Molecular Weight | 1063.9 g/mol |
IUPAC Name | N-(2-chlorophenyl)-4-[[4-[[7-[[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylphenyl]diazenyl]-9-oxofluoren-2-yl]diazenyl]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
Standard InChI | InChI=1S/C61H40Cl2N10O5/c1-33-27-37(21-25-51(33)70-72-55-41-13-5-3-11-35(41)29-47(58(55)75)60(77)64-53-17-9-7-15-49(53)62)66-68-39-19-23-43-44-24-20-40(32-46(44)57(74)45(43)31-39)69-67-38-22-26-52(34(2)28-38)71-73-56-42-14-6-4-12-36(42)30-48(59(56)76)61(78)65-54-18-10-8-16-50(54)63/h3-32,75-76H,1-2H3,(H,64,77)(H,65,78) |
Standard InChIKey | AXOZDBIACGANDE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N=NC2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)N=NC5=CC(=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8Cl)O)C)N=NC9=C(C(=CC1=CC=CC=C19)C(=O)NC1=CC=CC=C1Cl)O |
Canonical SMILES | CC1=C(C=CC(=C1)N=NC2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)N=NC5=CC(=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8Cl)O)C)N=NC9=C(C(=CC1=CC=CC=C19)C(=O)NC1=CC=CC=C1Cl)O |
Synonyms | 2-Naphthalenecarboxamide, 4,4/'-[(9-oxo-9H-fluorene- 2,7-diyl)bis[azo(2-methyl-4,1-phenylene)azo]]bis[N -(2-chlorophenyl)-3-hydroxy- |
PubChem Compound | 16174489 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume